![molecular formula C19H14FN3O2S2 B2461793 4-フルオロ-N-(2-メチル-3-(チアゾロ[5,4-b]ピリジン-2-イル)フェニル)ベンゼンスルホンアミド CAS No. 863595-13-5](/img/structure/B2461793.png)

4-フルオロ-N-(2-メチル-3-(チアゾロ[5,4-b]ピリジン-2-イル)フェニル)ベンゼンスルホンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

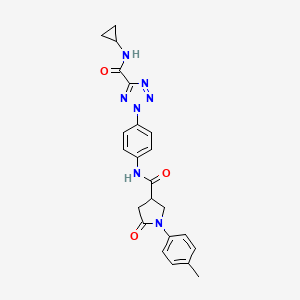

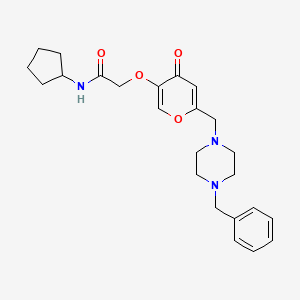

“4-fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” is a type of N-heterocyclic compound . It is a derivative of thiazolo[5,4-b]pyridine, which is known to exhibit potent inhibitory activity against phosphoinositide 3-kinase (PI3K) . The structure-activity relationships (SAR) study showed that the sulfonamide functionality was important for PI3Kα inhibitory activity .

Synthesis Analysis

The synthesis of these types of compounds involves several steps from commercially available substances . The exact synthesis process for “4-fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” is not specified in the available resources.

Molecular Structure Analysis

The molecular structure of “4-fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” and similar compounds were characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .

科学的研究の応用

- チアゾロ[3,2-a]ピリジンは、その抗菌特性について研究されてきました。 このクラスのいくつかの誘導体は、細菌や真菌に対して有望な活性を示しています .

- 研究者は、DNAジャイレースやその他の重要な細菌酵素の阻害剤としての可能性を含む、チアゾロ[3,2-a]ピリジンの抗菌効果を研究してきました .

- チアゾール誘導体には、チアゾロ[3,2-a]ピリジンが含まれ、癌細胞に対して細胞毒性を示してきました。 たとえば、特定の化合物は、前立腺癌細胞株に対して強力な効果を示しました .

- チアゾロピリジンには、チアゾロ[3,2-a]ピリジンが含まれ、薬理学以外の用途があります。 これらは、さまざまな分野において価値のある機能性有機材料として役立ちます .

抗菌活性

抗腫瘍および細胞毒性活性

PI3Kα阻害

機能性有機材料

SARS-CoV-2糖タンパク質阻害

その他の薬理学的活性

要約すると、4-フルオロ-N-(2-メチル-3-(チアゾロ[5,4-b]ピリジン-2-イル)フェニル)ベンゼンスルホンアミドは、多様な用途を持つ多面的な化合物として有望です。そのユニークな構造と潜在的な生物学的活性は、継続的な研究の興味深い対象となります。 🌟

作用機序

Target of Action

Thiazolo[5,4-b]pyridine compounds have been reported to exhibit strong inhibitory activity against pi3kα , a class of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Mode of Action

It is suggested that the electron-deficient aryl group in similar thiazolo[5,4-b]pyridine compounds results in a more acidic sulfonamide nh proton, which can make a stronger charged interaction with its target .

Biochemical Pathways

Thiazolo[5,4-b]pyridine compounds have been associated with a wide range of pharmacological activities, including antimicrobial, apoptotic, and antitumor activities . These activities suggest that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

Thiazole derivatives, which are structurally similar, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.

Result of Action

Thiazolo[5,4-b]pyridine compounds have been associated with a wide range of pharmacological activities, including antimicrobial, apoptotic, and antitumor activities . These activities suggest that the compound may have a significant impact at the molecular and cellular level.

生化学分析

Biochemical Properties

The compound 4-fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide has been found to show potent inhibitory activity against phosphoinositide 3-kinase (PI3K) in enzymatic assays . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it an important target for this compound .

Cellular Effects

The compound’s potent PI3K inhibitory activity suggests that it could have significant effects on various types of cells and cellular processes . By inhibiting PI3K, 4-fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 4-fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide involves binding interactions with PI3K, leading to its inhibition . This inhibition can result in changes in gene expression and other downstream effects .

Temporal Effects in Laboratory Settings

Given its potent PI3K inhibitory activity, it is likely that its effects could change over time, potentially influencing the stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Given its potent PI3K inhibitory activity, it is likely that its effects could vary with different dosages .

Metabolic Pathways

Given its potent PI3K inhibitory activity, it is likely that it could interact with enzymes or cofactors involved in PI3K signaling pathways .

Transport and Distribution

Given its potent PI3K inhibitory activity, it is likely that it could interact with transporters or binding proteins involved in PI3K signaling pathways .

Subcellular Localization

Given its potent PI3K inhibitory activity, it is likely that it could be localized to specific compartments or organelles involved in PI3K signaling pathways .

特性

IUPAC Name |

4-fluoro-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN3O2S2/c1-12-15(18-22-17-6-3-11-21-19(17)26-18)4-2-5-16(12)23-27(24,25)14-9-7-13(20)8-10-14/h2-11,23H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKVQLEQOVGZNBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NS(=O)(=O)C2=CC=C(C=C2)F)C3=NC4=C(S3)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Benzo[d][1,3]dioxol-5-yl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole](/img/structure/B2461714.png)

![4-bromo-2-fluoro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2461716.png)

![(E)-3-(2-Chlorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]prop-2-enamide](/img/structure/B2461720.png)

![2-(2-Ethoxyethyl)-6-(4-fluorophenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2461725.png)

![6-(4-Chlorophenyl)-2-[(2-chlorophenyl)methyl]-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![Ethyl 1-(2-phenylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-3-carboxylate hydrochloride](/img/structure/B2461731.png)